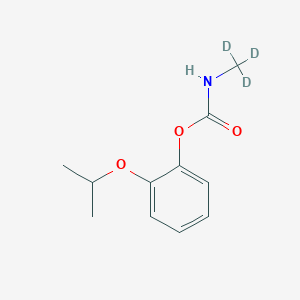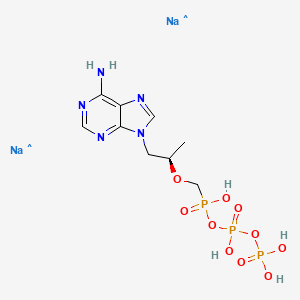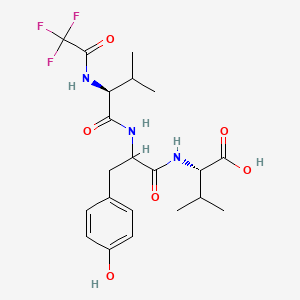
Mdmb-pinaca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MDMB-PINACA, also known as methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, is a synthetic cannabinoid receptor agonist. It is part of a class of compounds designed to mimic the effects of tetrahydrocannabinol (THC), the active component in cannabis. This compound has been identified as a potent agonist of the cannabinoid receptors, particularly CB1, and has been sold online as a designer drug .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MDMB-PINACA typically involves the reaction of indazole with various reagents to form the desired indazole-based synthetic cannabinoid. The process generally includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors to form the indazole ring.
Functionalization: The indazole core is then functionalized with a carboxamide group and a butanoate ester.
Final Assembly: The final step involves the addition of the pent-4-en-1-yl group to the indazole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
MDMB-PINACA undergoes several types of chemical reactions, including:
Oxidation: This can lead to the formation of various oxidized metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can be identified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MDMB-PINACA has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples.
Biology: Studied for its effects on cannabinoid receptors, particularly CB1 and CB2.
Medicine: Investigated for potential therapeutic applications, although its high potency and associated risks limit its use.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds.
作用机制
MDMB-PINACA exerts its effects by binding to cannabinoid receptors, primarily CB1. This binding activates the receptor, leading to a cascade of intracellular events that mimic the effects of natural cannabinoids. The compound’s high affinity for CB1 receptors results in potent psychoactive effects, which can be significantly stronger than those of THC .
相似化合物的比较
MDMB-PINACA is often compared to other synthetic cannabinoids such as:
5F-MDMB-PINACA: Similar in structure but with a fluoropentyl group instead of a pent-4-en-1-yl group.
ADB-FUBINACA: Another potent synthetic cannabinoid with a different indazole core.
JWH-018: One of the earliest synthetic cannabinoids, less potent than this compound.
This compound is unique due to its specific structural modifications, which confer high potency and selectivity for cannabinoid receptors .
属性
分子式 |
C20H29N3O3 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
methyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C20H29N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h8-9,11-12,17H,6-7,10,13H2,1-5H3,(H,21,24)/t17-/m1/s1 |
InChI 键 |
QSNCKXRHFRDPRX-QGZVFWFLSA-N |
手性 SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C |
规范 SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)
![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)
![2-Phenyl-N-(5-((1R,5R)-6-(pyridazin-3-yl)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10860558.png)
![3-[3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione](/img/structure/B10860565.png)
![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)
![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)
![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)
![3-fluoro-4-phenyl-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]benzamide](/img/structure/B10860605.png)






